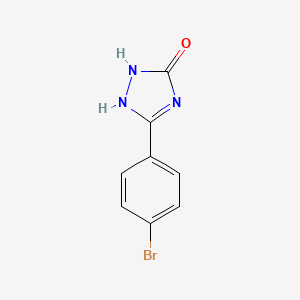
5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one” is a chemical entity with various applications in scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Typical synthetic routes may involve the use of organic solvents, temperature control, and purification techniques such as chromatography.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as in laboratory synthesis but on a larger scale. Quality control measures are implemented to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, it has industrial applications in the production of materials and chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving the compound’s efficacy.
Comparación Con Compuestos Similares
5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Examples of similar compounds include those with analogous chemical structures or those used in similar applications. The comparison helps in understanding the advantages and limitations of this compound and identifying potential areas for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Continued research and development will likely uncover new applications and enhance our understanding of this compound’s capabilities.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHDMJAUMODNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC(=O)NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)
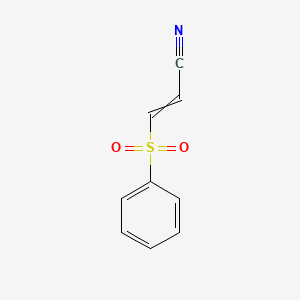
![3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate](/img/structure/B7883602.png)

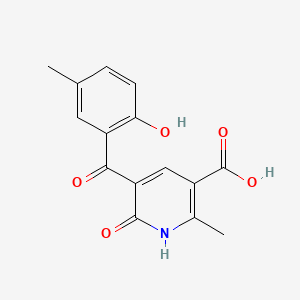
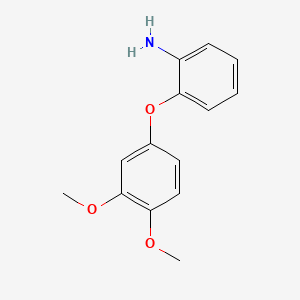

![Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate](/img/structure/B7883632.png)
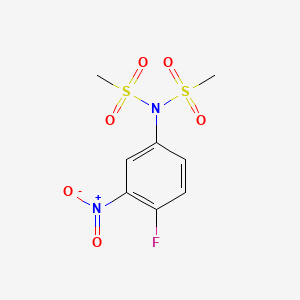
![methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate](/img/structure/B7883645.png)

![5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7883663.png)
![2,9,9-Trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B7883670.png)

